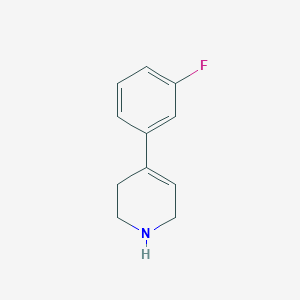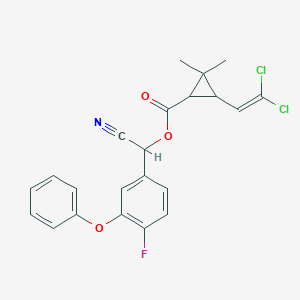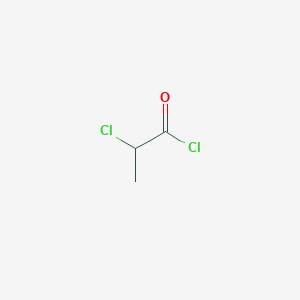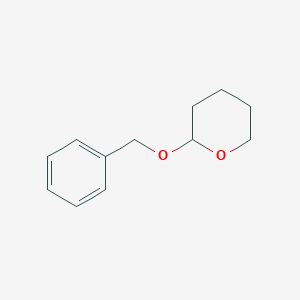
2-ベンジルオキシテトラヒドロピラン
概要
説明
2-Benzyloxytetrahydropyran is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a tetrahydropyran ring substituted with a benzyloxy group at the second position. This compound is of interest due to its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
科学的研究の応用
2-Benzyloxytetrahydropyran has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials .
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzyloxytetrahydropyran can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Benzyloxytetrahydropyran may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction while minimizing by-products .
化学反応の分析
Types of Reactions: 2-Benzyloxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyloxy-substituted pyranones.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions
Major Products: The major products formed from these reactions include various substituted tetrahydropyrans and pyranones, which are valuable intermediates in organic synthesis .
作用機序
The mechanism of action of 2-Benzyloxytetrahydropyran involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules .
類似化合物との比較
- 2-Methoxytetrahydropyran
- 2-Phenylmethoxytetrahydropyran
- 2-(Phenylmethoxy)oxane
Comparison: 2-Benzyloxytetrahydropyran is unique due to its benzyloxy substituent, which provides distinct reactivity and stability compared to other tetrahydropyran derivatives. This uniqueness makes it particularly useful as a protecting group in organic synthesis .
特性
IUPAC Name |
2-phenylmethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBGIIPEHWOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340115 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-62-4 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-benzyloxytetrahydropyran derivatives influence their reactivity in biocatalytic hydroxylations?
A: Research suggests that the position of the benzyloxy group on the tetrahydropyran or tetrahydrofuran ring influences the regioselectivity of microbial hydroxylation by Rhodococcus rhodochrous []. For instance, 2-benzyloxytetrahydropyrans are primarily hydroxylated at the 5-position, while 2-benzyloxytetrahydrofurans undergo hydroxylation mainly at the 4-position []. This difference in reactivity likely arises from the distinct binding orientations adopted by each substrate within the enzyme's active site.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

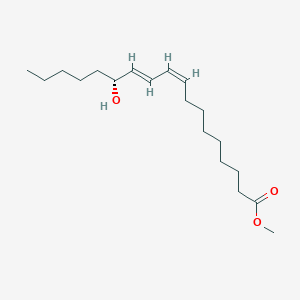

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)


![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
